N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE
Overview
Description
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[4,3-b]naphthyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b]naphthyridine core, followed by the introduction of the hydroxyethyl group and the phenylacetamide moiety. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pyrido[4,3-b]naphthyridine core can be reduced to alcohols.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)acetamide: A simpler analog with similar functional groups.
N-(2-Hydroxyphenyl)acetamide: Another analog with a hydroxyphenyl group instead of the pyrido[4,3-b]naphthyridine core.
Uniqueness
N-{4-[8-(2-HYDROXYETHYL)-1,9-DIOXO-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDIN-2-YL]PHENYL}ACETAMIDE is unique due to its complex structure and the presence of the pyrido[4,3-b]naphthyridine core, which imparts distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-[8-(2-hydroxyethyl)-1,9-dioxopyrido[4,3-b][1,6]naphthyridin-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13(27)22-14-2-4-15(5-3-14)25-9-7-19-17(21(25)29)12-16-18(23-19)6-8-24(10-11-26)20(16)28/h2-9,12,26H,10-11H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWOTYSJYDAFGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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